3-(3,4-Dichlorophenyl)propan-1-amine
Overview
Description
“3-(3,4-Dichlorophenyl)propan-1-amine” is an amphetamine-derived drug invented by Eli Lilly in the 1960s . It acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity . It also acts as a selective serotonergic neurotoxin in a similar manner to the related para-chloroamphetamine .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion gives 3,4-Dichlorophenylacetonitrile. Reaction with sodium methoxide and ethylacetate gives Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile. Removal of the nitrile group in the presence of sulfuric acid gives 3,4-Dichlorophenylacetone. Oxime formation with hydroxylamine gives N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Reduction of the oxime completes the synthesis of 3,4-Dichloroamphetamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11Cl2N . The exact mass is 239.00400 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .
Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Research has explored the synthesis and characterization of several N3O3 amine phenols, which are reduction products of corresponding Schiff bases derived from triaminopropane and salicylaldehydes. These compounds, including those with 3,5-dichloro-2-hydroxybenzyl amino groups, have been studied for their potential in creating complex metal ions structures, showcasing their application in inorganic chemistry and potential use in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).
Synthesis and Characterization of N,4-Diphenyl Thiazole-2-Amine
This research describes the synthesis and characterization of compounds through a three-step pathway involving bromo and chloro substituted thiazol-2-amines. The study highlights the structural analysis through X-ray diffraction, providing insights into their potential applications in developing new materials and chemical intermediates (Nadaf et al., 2019).
Corrosion Inhibition Studies
A study focusing on the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those with chlorophenyl groups, used density functional theory (DFT) calculations and molecular dynamics simulations. This research is crucial for understanding how these compounds can be applied to protect metals from corrosion, indicating their significance in industrial applications (Kaya et al., 2016).
Novel Amino-Functionalized Polymers for Environmental Applications
The development of an amino-functionalized polymer utilizing sol-gel technology for the extraction of chlorophenols from environmental samples demonstrates the application of such compounds in environmental chemistry and pollution control. This study underscores the role of innovative materials in enhancing analytical methodologies for detecting and quantifying hazardous substances in water (Bagheri, Babanezhad, & Khalilian, 2008).
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)propan-1-amine is the serotonin transporter . This compound binds to the serotonin transporter with high affinity . The serotonin transporter plays a crucial role in the regulation of serotonin levels in the brain, which is important for mood regulation and can affect feelings of well-being and happiness .
Mode of Action
This compound acts as a highly potent and selective serotonin releasing agent (SSRA) . It also acts as a selective serotonergic neurotoxin, similar to the related para-chloroamphetamine, though with slightly lower potency . Additionally, it is a monoamine oxidase inhibitor (MAOI), and a very potent inhibitor of the enzyme phenylethanolamine N-methyl transferase, which normally functions to transform noradrenaline into adrenaline in the body .
Biochemical Pathways
The compound’s action on the serotonin transporter affects the serotonergic system . This results in an enhanced serotonergic neurotransmission .
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific properties of the compound and the biomolecules it interacts with .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWHHNQJNXGPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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